1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine
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Overview
Description
1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19ClFNO2 and a molecular weight of 299.77 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro substituent, and a fluoro substituent on the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Substitution Reactions: The chloro and fluoro substituents are introduced through nucleophilic aromatic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group, chloro, and fluoro substituents can influence its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
1-Boc-pyrrolidine: A pyrrolidine derivative with a Boc protecting group.
3-(2-chloro-6-fluorophenyl)pyrrolidine: A pyrrolidine derivative with chloro and fluoro substituents.
Uniqueness
1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine is unique due to the combination of the Boc protecting group, chloro, and fluoro substituents, which confer specific chemical and biological properties. This combination allows for selective reactions and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H19ClFNO2 |
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Molecular Weight |
299.77 g/mol |
IUPAC Name |
tert-butyl 3-(2-chloro-6-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19ClFNO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9H2,1-3H3 |
InChI Key |
OXKSSDCVNSHRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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